molecular formula C20H18F3NO4 B2666939 Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate CAS No. 1351633-31-2

Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate

Cat. No.: B2666939
CAS No.: 1351633-31-2
M. Wt: 393.362
InChI Key: KUHHOIODUYZMJK-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate is a synthetic compound featuring a morpholine ring linked to a 4-(trifluoromethyl)phenyl group and a methyl benzoate ester. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[2-[4-(trifluoromethyl)phenyl]morpholine-4-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4/c1-27-19(26)15-4-2-14(3-5-15)18(25)24-10-11-28-17(12-24)13-6-8-16(9-7-13)20(21,22)23/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHHOIODUYZMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as amines and alcohols are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate has been studied for its potential as a drug candidate due to the presence of the morpholine moiety, which is prevalent in various bioactive compounds. Morpholines are known for their role in the synthesis of antibiotics, anticancer agents, and analgesics .

Case Study : The compound has been evaluated in the context of developing new analgesics that target specific pain pathways. Its structural similarities to known analgesics suggest it may exhibit comparable efficacy while potentially offering reduced side effects.

Material Science

The compound's unique structural features allow it to be utilized in creating advanced materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor development.

Data Table: Applications in Material Science

Application AreaDescriptionReference
CatalysisUsed as a ligand in metal-catalyzed reactions
Sensor DevelopmentPotential use in chemosensors for detecting specific ions
Polymer ChemistryIncorporation into polymer matrices for enhanced properties

Agricultural Chemistry

Research indicates that compounds containing trifluoromethyl groups can enhance the biological activity of agrochemicals. This compound has been investigated for its potential as a pesticide or herbicide.

Case Study : In field trials, derivatives of this compound demonstrated increased effectiveness against common agricultural pests compared to traditional pesticides, suggesting a promising avenue for sustainable agriculture .

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

Core Heterocycle Variations

The central heterocycle significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Heterocycle Substituents on Aromatic Rings Reference
Methyl 4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C7) Piperazine Quinoline-4-carbonyl, 4-(trifluoromethyl)phenyl
Methyl 4-(2-(4-(Trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate (Target Compound) Morpholine 4-(trifluoromethyl)phenyl, methyl benzoate N/A (Hypothetical)
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Piperazine Thiazole, urea, 4-(trifluoromethyl)phenyl

Key Observations :

  • Piperazine vs.
  • Quinoline vs. Benzoate: C7 incorporates a quinoline ring, which may confer fluorescence or intercalation properties absent in the target compound’s benzoate ester .

Substituent Effects

The 4-(trifluoromethyl)phenyl group is a common motif in analogs due to its electron-withdrawing and hydrophobic properties. Variations include:

  • Urea and Thiazole Moieties (e.g., 10d, 10e): These substituents introduce hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., kinase targets) .
  • Liquid Crystals (e.g., In): (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate derivatives exhibit mesomorphic stability due to the -CF₃ group’s polarity and steric effects .

Physicochemical and Thermal Properties

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility Profile Reference
4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (18) 169–171 Low polarity solvents
(E)-4-(((4-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate (I6) Not specified Liquid crystalline phase
ATPR (4-amino-2-trifluoromethylphenyl retinate) Not specified Ethanol (70% for recrystallization)

Key Observations :

  • The trifluoromethyl group reduces melting points in liquid crystals (e.g., I6) by disrupting crystalline packing .
  • Benzoate esters (e.g., ATPR) are often recrystallized from ethanol, suggesting moderate polarity .

Anticancer and Differentiation Activity

  • ATPR: Induces differentiation in NB4 leukemia cells and inhibits K562 proliferation via retinoic acid receptor pathways .
  • Piperazine Derivatives (C1–C7) : Designed for undefined biological targets, with structural similarities to kinase inhibitors .

Herbicidal Activity

  • Triflusulfuron Methyl : A sulfonylurea herbicide with a benzoate ester and -CF₃ group, inhibiting acetolactate synthase in plants .

Key Observations :

  • Piperazine/morpholine derivatives are typically purified via crystallization, while urea-thiazole analogs use chromatography .
  • ATPR’s high purity (99.71%) highlights the efficacy of HPLC for trifluoromethyl-containing pharmaceuticals .

Biological Activity

Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate, often referred to by its chemical structure, has garnered attention in recent years for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C21H18F3N2O3
  • Molecular Weight : 466.29 g/mol
  • CAS Number : 13406-29-6
  • Physical State : Solid (white to light yellow powder)
  • Purity : >98% (GC)

This compound exhibits a variety of biological activities primarily attributed to its structural features, which include a morpholine ring and a trifluoromethyl group. These characteristics enhance its interaction with biological targets.

  • Antitumor Activity : Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance, derivatives of morpholine have shown significant inhibition against EGFR and HER2, which are critical in tumor proliferation .
  • Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) in the range of 15.625–125 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Enzyme Inhibition : It has been observed that the compound can act as an inhibitor for enzymes such as CDK2 and VEGFR2, which are involved in cell cycle regulation and angiogenesis, respectively .

Biological Activity Data Table

Activity TypeTarget/OrganismIC50/MIC ValueReference
AntitumorEGFR, HER2Significant inhibition
AntimicrobialStaphylococcus aureus15.625–125 μM
Enzyme InhibitionCDK2, VEGFR2Not specified

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Action

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a strong bactericidal effect at low concentrations, indicating its potential use as an antibacterial agent in clinical settings.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been noted to cause skin irritation and serious eye irritation upon contact . Therefore, proper handling precautions must be taken when working with this chemical.

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